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Introduction
2-Thiocytosine (2TC), a sulfur-substituted analogue of the canonical nucleobase cytosine, is

of significant interest in biochemical and pharmaceutical research due to its unique

photophysical properties which have implications for photodynamic therapy and as a potential

photosensitizer. Understanding the intrinsic photophysics of 2TC in the gas phase, free from

solvent interactions, is crucial for elucidating the fundamental mechanisms of its excited-state

dynamics. This technical guide provides a comprehensive overview of the gas-phase

photophysics of 2-thiocytosine, focusing on its dominant thiol tautomer. It consolidates key

quantitative data, details experimental and computational methodologies, and visualizes the

critical photophysical pathways.

Tautomerism of 2-Thiocytosine
In the gas phase, the thiol tautomer of 2-thiocytosine is the most stable and, therefore, the

dominant species.[1] This is in contrast to the solution phase, where the thione form is favored.

[1] The gas-phase environment allows for the exclusive study of the thiol tautomer's

photodynamics.
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The following tables summarize the key quantitative data regarding the excited states of the

thiol tautomer of 2-thiocytosine in the gas phase, derived from experimental and

computational studies.

Table 1: Experimental Excited-State Time Constants from Time-Resolved Photoelectron

Spectroscopy (TRPES)

Time Constant Value (femtoseconds) Associated Process

τ₁ 260
Ultrafast decay from the

initially excited S₂(ππ) state

τ₂ 2900 (2.9 ps) Decay of the S₁(nπ) state

τ₃ > 1000 ps (nanosecond)

Long-lived component, likely

associated with a triplet state

or a ground-state intermediate

Data extracted from Duwal et al.[1]

Table 2: Theoretical Vertical Excitation Energies and Oscillator Strengths

State Energy (eV)
Oscillator Strength
(f)

Orbital Character

S₁ 4.41 0.000 nπ

S₂ 4.79 0.106 ππ

S₃ 5.37 0.000 nπ

S₄ 5.59 0.252 ππ

S₅ 5.92 0.001 nπ

S₆ 6.13 0.301 ππ

Computed at the XMS-CASPT2(10,8)/ANO-R1 level of theory. The computed energy values

have been shifted by -0.3 eV to match the experimental absorption spectrum.[1]
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Table 3: Theoretical Adiabatic Ionization Energies

State/Geometry Adiabatic Ionization Energy (eV)

S₀ Minimum 8.35

S₁(nπ) Minimum 4.04

T₁(ππ) Minimum 4.88

Computed at the XMS-CASPT2(12,9)/ANO-R1 level of theory.[1]

Quantum Yield and Experimental Ionization Energy

To date, specific experimental or theoretical values for the fluorescence or photodissociation

quantum yields of gas-phase 2-thiocytosine have not been reported in the literature. Similarly,

a precise experimental value for the ionization energy of the thiol tautomer in the gas phase is

not readily available. The theoretically calculated adiabatic ionization energy from the ground

state is 8.35 eV.[1]

Experimental and Computational Protocols
Time-Resolved Photoelectron Spectroscopy (TRPES)
Time-resolved photoelectron spectroscopy is a powerful technique to track the electronic

relaxation dynamics of photoexcited molecules.

Methodology:

Sample Preparation and Introduction: A solid sample of 2-thiocytosine is heated

(approximately 210°C) in a pinhole nozzle to generate a vapor. The vapor is then seeded

into a carrier gas (e.g., Helium) and expanded through a skimmer into a high-vacuum

chamber, creating a supersonic molecular beam. This process ensures that the molecules

are isolated and cooled.

Photoexcitation (Pump Pulse): A femtosecond laser pulse (the "pump" pulse) with a specific

wavelength (e.g., ~260 nm) is used to excite the 2-thiocytosine molecules in the molecular

beam to a specific electronic state (e.g., the S₂(ππ*) state).
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Photoionization (Probe Pulse): A second, time-delayed femtosecond laser pulse (the "probe"

pulse) with a different wavelength (e.g., 330 nm) intersects the excited molecules. This pulse

has enough energy to ionize the molecules from their excited states.

Electron Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are

measured using a magnetic bottle electron spectrometer. The time-of-flight of the electrons is

recorded to determine their kinetic energy.

Data Acquisition: The photoelectron spectrum is recorded at various time delays between the

pump and probe pulses. This provides a "movie" of the excited-state dynamics, as the

photoelectron signal changes depending on which electronic state is populated at the time of

the probe pulse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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